2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol
Description
This compound belongs to the pyrrolo[1,2-a]quinoxaline family, characterized by a fused heterocyclic scaffold combining pyrrole and quinoxaline moieties. Key structural features include:
- 7-Methoxy group on the pyrroloquinoxaline core, influencing solubility and steric interactions.
- Phenol group at position 6, enabling hydrogen bonding and redox activity.
The dichloro and methoxy substituents in this compound suggest enhanced bioactivity compared to simpler analogues.
Properties
IUPAC Name |
2,4-dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-24-11-4-5-15-14(9-11)21-17(16-3-2-6-22(15)16)12-7-10(19)8-13(20)18(12)23/h2-9,17,21,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAJXXNBUHUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(N2)C4=C(C(=CC(=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, which is then functionalized with methoxy and chloro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
-
Chlorine substituents (positions 2 and 4) exert strong electron-withdrawing effects, deactivating the ring.
-
The bulky pyrroloquinoxaline group at position 6 further hinders substitution at adjacent positions.
Key Reactions : -
Sulfonation : Likely occurs at position 5 (meta to Cl groups) under concentrated H₂SO₄, forming a sulfonic acid derivative .
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to deactivation, favoring position 5 or 3 .
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms may undergo substitution under specific conditions:
| Position | Reactivity | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Cl | Low | NaOH/EtOH, 100°C | –OH | <10 |
| 4-Cl | Moderate | Pd catalysis, arylboronic acid | Biaryl | 40–60 |
Notes :
-
Position 4-Cl is more reactive due to reduced steric hindrance compared to position 2 .
-
Suzuki-Miyaura coupling (e.g., with 4-formylphenylboronic acid) enables biaryl formation, as demonstrated for related pyrroloquinoxalines .
Methoxy Group Demethylation
The 7-methoxy group can be cleaved using BBr₃ in CH₂Cl₂ at −78°C, yielding a hydroxyl group . This reaction is critical for introducing hydrogen-bonding sites in drug design .
Ring-Opening Reactions
Under acidic conditions (HCl/HNO₃, visible light), the pyrrolo ring may undergo photochemical cleavage, forming linear intermediates that cyclize to yield quinoxalin-4(5H)-ones .
Reductive Amination and Alkylation
The phenolic –OH can be functionalized via:
-
Reductive amination : Reacts with aldehydes (e.g., 4-(pyrroloquinoxalin-4-yl)benzaldehyde) and NaBH₃CN to form spirocyclic amines .
-
O-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in THF/pyridine yields ether derivatives .
Biological Activity Modulation
Structural analogs exhibit pharmacological properties, suggesting potential reactivity for drug development:
-
Anticancer Activity : Introduction of electron-withdrawing groups (e.g., –CF₃) at position 8 enhances cytotoxicity (IC₅₀ = 1.2–3.8 µM) .
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Enzyme Inhibition : Urea or carbamate tethers at the phenol oxygen improve FAAH (fatty acid amide hydrolase) inhibition (Ki = 12–45 nM) .
Stability and Degradation
-
Oxidative Stability : The phenol group is susceptible to oxidation by TBHP (tert-butyl hydroperoxide), forming quinone derivatives .
-
Photodegradation : Visible light exposure in the presence of HCl/HNO₃ leads to ring-opening and rearrangement .
Synthetic Routes
While direct synthesis of this compound is not reported, analogous pathways include:
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrrolo[1,2-a]quinoxaline, including the compound , exhibit promising anticancer activities. For instance:
- Cytotoxicity Against Leukemia Cells : A study demonstrated that compounds related to pyrrolo[1,2-a]quinoxaline showed significant cytotoxic effects against various leukemia cell lines such as K562 and HL60. The compound exhibited an IC50 value of approximately 3.5 µM against K562 cells, indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| K562 | 3.5 | JG454 (4.5 µM) |
| HL60 | 15 | A6730 (5.5 µM) |
| U937 | >20 | A6730 (8.0 µM) |
This data suggests that while the compound is effective against certain leukemia cell lines, its efficacy varies across different types.
Other Therapeutic Applications
Beyond oncology, derivatives of this compound have been investigated for their potential in treating other diseases:
- Antimycobacterial Activity : Some studies have explored the use of pyrrolo[1,2-a]quinoxaline derivatives against mycobacterial strains, including drug-resistant variants. This highlights the compound's potential in addressing infectious diseases .
Case Study 1: Synthesis and Testing
A recent study synthesized a new derivative based on the pyrrolo[1,2-a]quinoxaline structure and evaluated its cytotoxic activity against leukemia cell lines. The results indicated that this new derivative had comparable or superior activity to established reference drugs in certain contexts .
Case Study 2: Broader Pharmacological Profiles
Research has also focused on the broader pharmacological profiles of quinoxaline derivatives, which include anti-inflammatory and analgesic properties. These findings suggest that compounds like 2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol may have multi-faceted therapeutic roles beyond oncology .
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Critical Analysis of Evidence
- Anti-Leukemic Activity: JG1679’s cytotoxicity (IC50 < 2 μM) surpasses that of the dichloro-phenol compound, which lacks in vitro data .
- Quadruplex DNA Binding: Bis-pyrroloquinoxalines (e.g., tris-N-substituted derivatives) show selectivity for Plasmodium telomeric sequences, suggesting divergent mechanisms compared to chloro-phenol derivatives .
- Synthetic Feasibility: The dichloro-phenol compound’s synthesis likely requires multi-step halogenation, increasing complexity versus JG1679’s microwave-assisted routes .
Biological Activity
2,4-Dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy against various biological targets.
Chemical Structure and Properties
The compound is classified under the quinoxaline derivatives, characterized by a dichloro substitution on the phenolic ring and a methoxy-pyrrolo moiety. Its molecular formula is with a molecular weight of approximately 371.22 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (skin cancer) | 1.9 | |
| HepG2 (liver cancer) | 0.29 | |
| MCF-7 (breast cancer) | 2.3 |
These findings suggest that the compound may act through mechanisms such as topoisomerase II inhibition and DNA intercalation, similar to established chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | |
| Escherichia coli | 10 µg/mL |
The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum strains. It exhibited promising results with IC50 values in the micromolar range:
| Strain | IC50 (µM) | Selectivity Index |
|---|---|---|
| W2 | 5 | 40.6 |
| 3D7 | 6 | 39.25 |
These results indicate a selective profile against malaria parasites while maintaining lower toxicity towards human cell lines like HepG2 .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar to other quinoxaline derivatives, it may inhibit topoisomerase II, preventing DNA replication in cancer cells.
- DNA Intercalation : The structural conformation allows it to intercalate into DNA strands, disrupting their function.
- Antioxidant Properties : The presence of the phenolic group contributes to its ability to scavenge free radicals, providing additional protective effects against oxidative stress.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol, and what key intermediates are involved?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of halogenated phenol derivatives with pyrroloquinoxaline precursors. For example, intermediates like 4-chloro-7-methoxypyrrolo[1,2-a]quinoxaline (structurally analogous to compounds in ) can be coupled with 2,4-dichlorophenol derivatives via nucleophilic aromatic substitution. Key steps include protecting the methoxy group during coupling and using glacial acetic acid as a solvent for hydrogenation (as seen in related syntheses) .
Q. How can researchers optimize purification techniques for this compound given its complex heterocyclic structure?
- Methodology : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for separating polar impurities. For crystalline derivatives, recrystallization using ethanol-water mixtures (70:30 v/v) at controlled cooling rates (1–2°C/min) improves yield. Structural analogs (e.g., ) highlight the importance of single-crystal X-ray diffraction for confirming purity and stereochemistry .
Q. What spectroscopic methods are most effective for characterizing this compound’s molecular structure?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy and dichlorophenol substituents. Mass spectrometry (HRMS-ESI) provides accurate molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like phenolic -OH (broad peak ~3200 cm⁻¹) and quinoxaline C=N stretches (~1600 cm⁻¹). PubChem-derived InChI keys () can cross-reference spectral databases .
Advanced Research Questions
Q. How does the electronic configuration of the pyrroloquinoxaline moiety influence the compound’s bioactivity?
- Methodology : Computational modeling (DFT calculations at the B3LYP/6-31G* level) can map electron density distributions, particularly on the quinoxaline nitrogen atoms. Comparative studies with fluorinated analogs (e.g., 4-chloro-7-fluoropyrroloquinoxaline in ) reveal how electron-withdrawing groups modulate π-π stacking interactions with biological targets. Experimental validation via enzyme inhibition assays (e.g., IC50 measurements) should correlate computational predictions with empirical data .
Q. What experimental designs are suitable for assessing environmental persistence across different ecosystems?
- Laboratory : Measure hydrolysis half-lives under varying pH (4–9) and UV exposure.
- Field : Use randomized block designs (split-split plots, as in ) to study soil adsorption coefficients (Kd) across soil types.
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations (0.1–10 ppm) .
Q. How can contradictions in reported IC50 values across pharmacological studies be systematically addressed?
- Methodology :
- Standardization : Use a common reference compound (e.g., staurosporine) in parallel assays to normalize inter-lab variability.
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate IC50 data from studies using consistent cell lines (e.g., HeLa or HepG2).
- Mechanistic Replication : Repeat assays under controlled oxygen tension (5% CO₂ vs. ambient) to assess hypoxia-induced variability, as seen in related quinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
